Home > Products > Screening Compounds P91358 > Bifeprunox mesylate
Bifeprunox mesylate - 350992-13-1

Bifeprunox mesylate

Catalog Number: EVT-262197
CAS Number: 350992-13-1
Molecular Formula: C25H27N3O5S
Molecular Weight: 481.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bifeprunox mesylate is an atypical antipsychotic drug that has been investigated for the treatment of schizophrenia. It is known for its unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. This dual action is thought to contribute to its therapeutic effects and a potentially better side effect profile compared to other antipsychotic medications78. Despite its promise, the development of bifeprunox faced challenges, leading to the cessation of research after the US Food and Drug Administration (FDA) requested more evidence to demonstrate its efficacy beyond existing treatments10.

7-[4-([1,1'-Biphenyl]-3-ylmethyl)-1-piperazinyl]-2(3H)-benzoxazolone

  • Compound Description: This compound is the free base form of Bifeprunox mesylate. It is a partial agonist of dopamine D2 receptors and serotonin 5-HT1A receptors. []
  • Relevance: This compound is structurally related to Bifeprunox mesylate because it is the free base form, meaning it lacks the mesylate salt. []

Camostat Mesylate

  • Compound Description: Camostat mesylate is a serine protease inhibitor that is used clinically to treat pancreatitis and reflux esophagitis. It has been shown to inhibit SARS-CoV-2 infection in vitro and is being investigated as a potential treatment for COVID-19. []
  • Relevance: While not directly structurally related to Bifeprunox mesylate, Camostat mesylate is mentioned alongside Bifeprunox mesylate in the context of compounds being investigated for repurposing to treat COVID-19. This suggests a potential shared mechanism of action or target related to viral entry or replication, though the specific relationship is not elaborated upon in the provided abstracts. []

GBPA (4-(4-guanidinobenzoyloxy)phenylacetic acid)

  • Compound Description: GBPA is the active metabolite of Camostat mesylate. [] It also inhibits TMPRSS2, a host protease involved in SARS-CoV-2 activation, though potentially with lower efficacy compared to Camostat mesylate. []
  • Relevance: While not directly structurally related to Bifeprunox mesylate, GBPA is discussed in relation to Camostat mesylate's potential as a COVID-19 treatment. The fact that both Camostat mesylate and its metabolite exhibit antiviral activity further strengthens the potential connection to Bifeprunox mesylate's proposed repurposing for COVID-19, although the specific link remains unclear from the provided information. []
Applications in Various Fields

Schizophrenia Treatment

Clinical trials have evaluated the efficacy and safety of bifeprunox in patients with acute exacerbations of schizophrenia. A randomized, double-blind, placebo-controlled study found that bifeprunox at a dose of 20 mg produced a significant reduction in the Positive and Negative Syndrome Scale (PANSS) total score, indicating improvement in symptoms1. However, the FDA did not approve bifeprunox for acute or long-term treatment of schizophrenia due to insufficient evidence of its superiority over existing drugs10.

Neuropharmacological Profile

Bifeprunox has been compared with other third-generation antipsychotics, which aim to treat a broader range of schizophrenia symptoms. Its neuropharmacological profile is characterized by partial agonism at D2-like receptors and efficacious agonism at 5-HT1A receptors, with minimal interaction at other receptor sites7. This profile suggests potential benefits in treating positive symptoms, negative symptoms, and cognitive deficits without causing significant extrapyramidal or metabolic side effects9.

Drug-Seeking Behavior

Research has also explored the potential of bifeprunox in modulating drug-seeking behavior. A study in rats showed that bifeprunox could attenuate the reinstatement of nicotine-seeking behavior induced by drug-associated cues, suggesting its potential therapeutic use in preventing relapse in nicotine addiction3.

Comparative Studies

Comparative studies using computer models of dopaminergic synapses have indicated differences between bifeprunox and other partial dopamine D2 receptor agonists like aripiprazole. These studies suggest that bifeprunox may have a different dose-response profile in primates compared to rodents, highlighting the importance of species differences in drug development6.

Source and Classification

Bifeprunox mesylate is synthesized from bifeprunox, which is derived from phenolic compounds. It belongs to the class of drugs that interact with neurotransmitter systems in the brain, particularly those involving dopamine and serotonin. The mesylate form enhances its solubility and stability, facilitating its use in clinical settings .

Synthesis Analysis

The synthesis of bifeprunox mesylate typically involves several key steps:

  1. Formation of the Core Structure: The initial step includes constructing the core structure through organic reactions such as nucleophilic substitution and cyclization.
  2. Chlorination: This step introduces a chlorine atom into the structure, which is essential for subsequent reactions.
  3. Mesylation: The final step involves reacting the compound with methanesulfonyl chloride in the presence of a base like triethylamine, resulting in the formation of bifeprunox mesylate .

Technical Details

  • Reagents Used: Methanesulfonyl chloride, triethylamine.
  • Conditions: Typically carried out under controlled temperature and atmospheric conditions to optimize yield and purity.
  • Scale-Up: In industrial settings, continuous flow reactors and automated synthesis techniques are employed to enhance efficiency and ensure quality control.
Molecular Structure Analysis

Bifeprunox mesylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula is C24H23N3O2C_{24}H_{23}N_{3}O_{2}, with a molecular weight of approximately 385.46 g/mol .

Structural Features

  • Dopamine Receptor Interaction: The structure includes moieties that facilitate binding to dopamine D2 receptors.
  • Serotonin Receptor Interaction: Functional groups that enhance interaction with serotonin receptors are also present.
  • Chlorine Atom: The presence of chlorine in the structure affects its pharmacokinetic properties.
Chemical Reactions Analysis

Bifeprunox mesylate undergoes various chemical reactions that can modify its structure:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The chlorine atom can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (acidic or neutral conditions).
  • Reducing Agents: Lithium aluminum hydride (in anhydrous ether).
  • Substitution Conditions: Sodium methoxide in methanol for nucleophilic substitutions.
Mechanism of Action

The mechanism of action of bifeprunox mesylate involves its dual role as a partial agonist at dopamine D2 receptors and an agonist at serotonin 5-hydroxytryptamine receptor 1A:

  • Dopamine D2 Receptor Activity: Bifeprunox stabilizes dopamine activity in the brain, which helps mitigate symptoms associated with schizophrenia without inducing significant extrapyramidal symptoms typically seen with traditional antipsychotics .
  • Serotonin Activity: By acting on serotonin receptors, it may help alleviate negative symptoms of schizophrenia and provide additional benefits in mood regulation.

Pharmacokinetics

Pharmacokinetic studies suggest that clinically effective plasma concentrations range from 5 to 10 ng/mL, with a reported half-life of approximately 9 hours . Notably, it demonstrates a unique profile where prolactin levels decrease rather than increase after administration.

Physical and Chemical Properties Analysis

Bifeprunox mesylate exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the mesylate form.
  • Stability: The crystalline form is stable under standard laboratory conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties make it suitable for both research applications and potential therapeutic use.

Applications

Bifeprunox mesylate has several applications across different fields:

  1. Pharmaceutical Research: Investigated for its potential use in treating schizophrenia and other neuropsychiatric disorders.
  2. Analytical Chemistry: Used as a reference standard for studying receptor-ligand interactions.
  3. Drug Development: Serves as a lead compound in the development of new antipsychotic medications due to its unique receptor activity profile .

Properties

CAS Number

350992-13-1

Product Name

Bifeprunox mesylate

IUPAC Name

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

InChI

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4)

InChI Key

ONWKHSGOYGLGPO-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5

Synonyms

7-[4-([1,1’-Biphenyl]-3-ylmethyl)-1-piperazinyl]-2(3H)-benzoxazolone Mesylate; Du-127090;

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.